

Myoseverin: A Technical Overview of its Chemical Properties and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Myoseverin

Myoseverin is a synthetically derived 2,6,9-trisubstituted purine that has garnered significant interest in cellular biology and regenerative medicine.[1] It was first identified from a purine library screen for its remarkable ability to induce the fission of multinucleated myotubes into mononucleated, proliferative fragments.[1][2] This unique characteristic has positioned **Myoseverin** as a valuable chemical tool for studying cellular differentiation, muscle regeneration, and microtubule dynamics.

Chemical Structure

The foundational chemical structure of **Myoseverin** is depicted below. It is characterized by a purine core with substitutions at the 2, 6, and 9 positions.



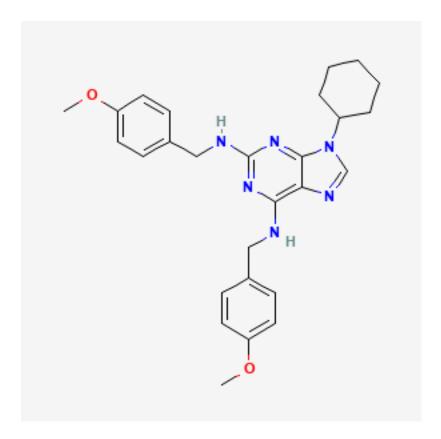


Figure 1. 2D Chemical Structure of Myoseverin B.

A variant, **Myoseverin** B, has the following IUPAC name: 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine.[3]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for **Myoseverin** B is provided in the table below for easy reference.



Identifier Type	Value	Reference	
IUPAC Name	9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine- [3] 2,6-diamine		
Molecular Formula	C27H32N6O2		
Molecular Weight	472.6 g/mol	472.6 g/mol	
CAS Number	361431-27-8		
SMILES	C1CCC(CC1)N2C=NC3=C(C2 =NC(=C3)NCC4=CC=C(C=C4)OC)NCC5=CC=C(C=C5)OC		
InChI	InChI=1S/C27H32N6O2/c1- 34-22-12-8-19(9-13-22)16-28- 25-24-26(33(18-30-24)21-6-4- 3-5-7-21)32-27(31-25)29-17- 20-10-14-23(35-2)15-11- 20/h8-15,18,21H,3-7,16- 17H2,1-2H3,(H2,28,29,31,32)		
InChlKey	ZUZXYJOSNSTJMU- UHFFFAOYSA-N		

Mechanism of Action and Biological Effects

Myoseverin's primary mechanism of action is through its interaction with the microtubule cytoskeleton. It acts as a microtubule-binding agent, leading to the disruption and disassembly of the microtubule network. This interference with microtubule dynamics is central to its observed biological effects.

Myotube Fission and Cellular Re-entry into the Cell Cycle

The most striking effect of **Myoseverin** is its ability to induce the reversible fission of terminally differentiated, multinucleated myotubes into mononucleated fragments. This process is initiated



by the disassembly of the microtubule cytoskeleton, which appears to be crucial for maintaining the structural integrity of the myotube. Following the removal of **Myoseverin**, these resulting mononucleated cells can re-enter the cell cycle, exhibiting renewed DNA synthesis and proliferation when cultured in growth-promoting conditions.

The process of **Myoseverin**-induced myotube fission can be visualized as a signaling pathway.



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Myoseverin's mechanism of inducing myotube fission.

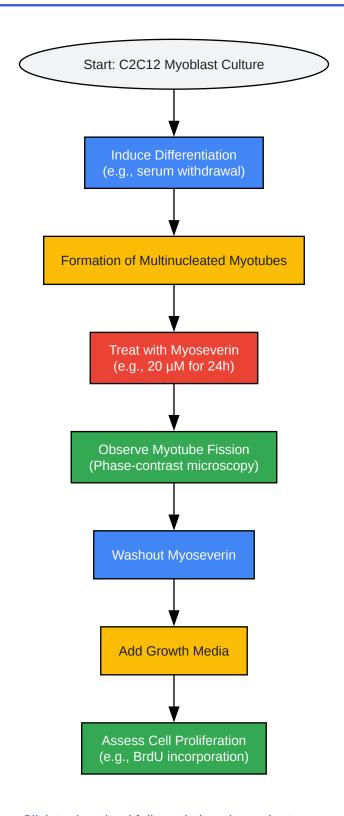
Anti-Angiogenic Properties

In addition to its effects on muscle cells, **Myoseverin** also exhibits anti-angiogenic properties. It has been shown to inhibit the function of endothelial cells and the differentiation of endothelial progenitor cells, which are key processes in the formation of new blood vessels.

Experimental Protocols Myotube Fission Assay

A typical experimental workflow to observe **Myoseverin**-induced myotube fission is as follows:





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Experimental workflow for Myotube fission assay.

Methodology:



- Cell Culture: Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a 5% CO₂ incubator.
- Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a
 differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach near
 confluence. The cells are cultured for several days to allow for the formation of
 multinucleated myotubes.
- Myoseverin Treatment: Myoseverin, dissolved in a suitable solvent like DMSO, is added to
 the culture medium at a final concentration typically ranging from 10 to 20 μM. A vehicle
 control (DMSO alone) is run in parallel. The cells are incubated for a specified period, for
 instance, 24 hours.
- Observation: Morphological changes, specifically the fission of myotubes into mononucleated cells, are observed and documented using phase-contrast microscopy.
- Cell Cycle Re-entry Analysis (Optional): To assess the proliferative potential of the resulting
 fragments, the Myoseverin-containing medium is removed, and the cells are washed. Fresh
 growth medium is then added. Proliferation can be quantified by methods such as BrdU
 incorporation assays or colony-forming assays.

Quantitative Data Summary

Parameter	Cell Line/System	Value	Reference
Myotube Fission (EC ₅₀)	C2C12 myotubes	11 μM (s.d. = ± 4 μM)	
Cell Proliferation (IC50)	Human umbilical vein endothelial cells	8 μΜ	
Solubility in DMSO	N/A	87 mg/mL (201.14 mM)	_

Conclusion

Myoseverin is a potent, cell-permeable small molecule that serves as a powerful tool for investigating the role of the microtubule cytoskeleton in maintaining cellular architecture and



differentiation states. Its ability to induce reversible myotube fission has opened new avenues for research into muscle regeneration and cell plasticity. Further studies on its structure-activity relationships and downstream signaling pathways will continue to provide valuable insights for both basic research and potential therapeutic applications.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Myoseverin B | C27H32N6O2 | CID 9912689 PubChem [pubchem.ncbi.nlm.nih.gov]
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